molecular formula C15H11ClFNO2S3 B2408251 3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide CAS No. 2034459-04-4

3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide

Cat. No.: B2408251
CAS No.: 2034459-04-4
M. Wt: 387.89
InChI Key: CIAPZOXCKCKBTR-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with chlorine and fluorine atoms. The compound also contains two thiophene rings, which are sulfur-containing heterocycles. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The thiophene rings are then functionalized and coupled with the benzene sulfonamide moiety through a series of reactions, including halogenation and sulfonation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and palladium catalysts for coupling reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamide derivatives, while oxidation of the thiophene rings can produce sulfoxides or sulfones.

Scientific Research Applications

3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The thiophene rings can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is unique due to its combination of chlorine, fluorine, and sulfonamide groups, which impart distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other thiophene-based compounds.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO2S3/c16-12-8-11(3-4-13(12)17)23(19,20)18-15(10-5-7-21-9-10)14-2-1-6-22-14/h1-9,15,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAPZOXCKCKBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CSC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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